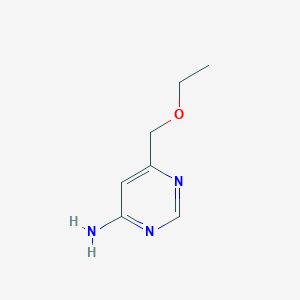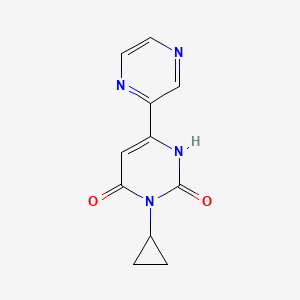
3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione
Descripción general
Descripción
3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione (3CP6P2T4D2) is an organic compound that is synthesized in the laboratory and has a wide range of applications in scientific research. This compound has been studied extensively due to its unique properties and its potential to be used in a variety of experiments.
Aplicaciones Científicas De Investigación
Inhibition of Monocarboxylate Transporters
This compound has been identified as a potential inhibitor of monocarboxylate transporters, such as MCT1 and MCT4 . These transporters are integral in the metabolic processes of cancer cells, often associated with the Warburg effect, where cancer cells exhibit a high rate of glycolysis even in the presence of oxygen. By inhibiting these transporters, the compound could be used to disrupt the metabolic pathways that cancer cells depend on, potentially leading to new cancer therapies.
Ectonucleotide Pyrophosphatase-Phosphodiesterase 1 (ENPP-1) Inhibition
ENPP-1 is an enzyme involved in the regulation of extracellular nucleotide levels and has implications in various pathological conditions. The compound has been explored for its role as an ENPP-1 inhibitor, which could have therapeutic applications in conditions like arterial calcification and certain metabolic disorders .
Organic Synthesis
In the realm of organic synthesis, this compound serves as a building block for creating more complex molecules. Its structure is conducive to modifications that can lead to the synthesis of various heterocyclic compounds, which are a cornerstone in the development of pharmaceuticals and agrochemicals .
Pharmacological Research
The structural features of this compound make it a candidate for pharmacological research, where it could be part of the synthesis of novel drugs. Its heterocyclic core is a common motif in many drugs, and modifications to its structure could lead to new compounds with potential therapeutic benefits.
Mecanismo De Acción
Target of Action
The primary targets of 3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione are monocarboxylate transporters, specifically MCT1 and MCT4 . These transporters play a crucial role in the transport of lactate and other monocarboxylates across the cell membrane, which is essential for cellular metabolism .
Mode of Action
3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione inhibits the function of monocarboxylate transporters, thereby disrupting the transport of lactate and other monocarboxylates . This disruption can lead to changes in cellular metabolism, particularly in cells that rely heavily on these transporters, such as cancer cells .
Biochemical Pathways
The inhibition of monocarboxylate transporters affects the glycolytic pathway, a key metabolic pathway in cells . By inhibiting the transport of lactate, a byproduct of glycolysis, the compound can disrupt the energy production in cells that rely heavily on glycolysis, such as cancer cells . This can lead to a decrease in the proliferation and survival of these cells .
Result of Action
The inhibition of monocarboxylate transporters by 3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione can lead to a disruption in cellular metabolism, particularly in cells that rely heavily on glycolysis . This can result in a decrease in the proliferation and survival of these cells, potentially leading to a reduction in the growth of diseases characterized by the heightened activity or high prevalence of MCT1 and/or MCT4, such as cancer or type II diabetes .
Propiedades
IUPAC Name |
3-cyclopropyl-6-pyrazin-2-yl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N4O2/c16-10-5-8(9-6-12-3-4-13-9)14-11(17)15(10)7-1-2-7/h3-7H,1-2H2,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNDPGAGDBRYGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C=C(NC2=O)C3=NC=CN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclopropyl-6-(pyrazin-2-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



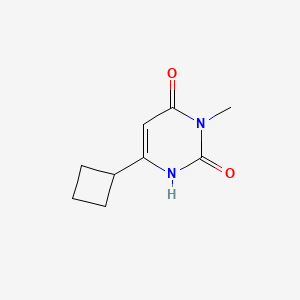

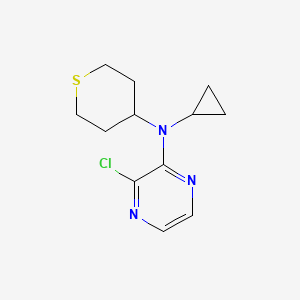

![6-[(4-Bromophenyl)methyl]-3-methyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1484120.png)
![2-Amino-1-(2-oxa-7-azaspiro[3.5]nonan-7-yl)propan-1-one](/img/structure/B1484124.png)
![1-[(4-Ethenylphenyl)methyl]pyrrolidin-3-amine](/img/structure/B1484125.png)
![Methyl 6,6-difluoro-3-azabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B1484129.png)
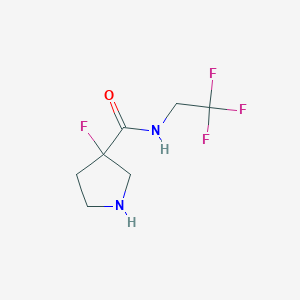
![6-[(4-Methoxyphenyl)methyl]-2-methylpyrimidin-4-amine](/img/structure/B1484133.png)


